2-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-4-methoxy-1,3-benzothiazole

Catalog No.
S6754107
CAS No.
2640835-23-8
M.F
C16H16FN5OS
M. Wt
345.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-4-met...

CAS Number

2640835-23-8

Product Name

2-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-4-methoxy-1,3-benzothiazole

IUPAC Name

2-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-4-methoxy-1,3-benzothiazole

Molecular Formula

C16H16FN5OS

Molecular Weight

345.4 g/mol

InChI

InChI=1S/C16H16FN5OS/c1-23-12-3-2-4-13-14(12)20-16(24-13)22-7-5-21(6-8-22)15-18-9-11(17)10-19-15/h2-4,9-10H,5-8H2,1H3

InChI Key

FUISVMSXPBUWJZ-UHFFFAOYSA-N

SMILES

COC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C4=NC=C(C=N4)F

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C4=NC=C(C=N4)F
  • This compound likely belongs to a class of molecules known as heterocyclic compounds, due to the presence of multiple ring structures containing different elements (nitrogen, sulfur) in addition to carbon.
  • The specific functionalities present suggest it could be investigated for its potential biological activity.

Molecular Structure Analysis

  • The key features of the molecule include:
    • A central 1,3-benzothiazole ring system (a fused benzene and thiazole ring).
    • A methoxy group (OCH3) attached at the 4th position of the benzothiazole ring, which could influence electronic properties and potential interactions with other molecules [].
    • A piperazine ring linked to the benzothiazole through its nitrogen atom. Piperazines are common scaffolds in medicinal chemistry due to their ability to form hydrogen bonds with biological targets [].
    • Attached to the piperazine ring is a fluoropyrimidine moiety (a pyrimidine ring with a fluorine substituent). Fluorine substitution can affect the lipophilicity (fat solubility) and electronic properties of the molecule, potentially impacting its biological activity [].

Chemical Reactions Analysis

  • The methoxy group could potentially undergo methylation or demethylation reactions depending on the reaction conditions.
  • The piperazine ring might be susceptible to acylation or alkylation reactions, further modifying the molecule's properties.

The chemical reactivity of 2-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-4-methoxy-1,3-benzothiazole can be explored through various synthetic pathways. Key reactions include:

  • Nucleophilic Substitution: The piperazine nitrogen can undergo nucleophilic substitution reactions, allowing for the introduction of various substituents.
  • Electrophilic Aromatic Substitution: The methoxy group on the benzothiazole can facilitate electrophilic substitution reactions, leading to further functionalization of the aromatic system.
  • Dehalogenation: The fluorine atom may be replaced through dehalogenation reactions, which can be useful for modifying the compound's properties.

This compound exhibits a range of biological activities, primarily attributed to its structural components:

  • Antitumor Activity: Studies have indicated that compounds with similar structures can inhibit tumor growth by interfering with specific signaling pathways involved in cancer cell proliferation.
  • Antimicrobial Properties: Its ability to interact with bacterial enzymes suggests potential use as an antimicrobial agent.
  • Neuropharmacological Effects: The piperazine moiety is known for its psychoactive properties, indicating possible applications in treating neurological disorders.

The synthesis of 2-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-4-methoxy-1,3-benzothiazole typically involves several steps:

  • Synthesis of 5-Fluoropyrimidine: This can be achieved through fluorination of a suitable pyrimidine precursor using reagents like N-fluorobenzenesulfonimide.
  • Formation of Piperazine Derivative: The synthesized fluoropyrimidine is then reacted with piperazine under basic conditions (e.g., using potassium carbonate) in an aprotic solvent such as acetonitrile.
  • Benzothiazole Formation: The final step involves coupling the piperazine derivative with a benzothiazole precursor, often requiring cyclization and additional functional group modifications.

The applications of 2-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-4-methoxy-1,3-benzothiazole span various fields:

  • Pharmaceutical Development: It serves as a lead compound in drug discovery programs targeting cancer and infectious diseases.
  • Research Tool: In biochemical research, it is used to study enzyme interactions and cellular signaling pathways.
  • Agricultural Chemistry: Potential applications in agrochemicals due to its biological activity against pathogens.

Interaction studies have demonstrated that this compound can bind to various biological targets:

  • Protein Kinases: It has been shown to inhibit specific protein kinases involved in cancer progression.
  • Receptors: Binding affinity studies indicate that it interacts with neurotransmitter receptors, suggesting neuropharmacological potential.

These interactions are crucial for understanding its mechanism of action and optimizing its therapeutic efficacy.

Several compounds share structural similarities with 2-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-4-methoxy-1,3-benzothiazole. Here are some notable examples:

Compound NameStructureUnique Features
4-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-1-methylpyrazolo[3,4-d]pyrimidineStructureContains a pyrazolo core; potential for different biological activities.
2-[6-(5-fluoro-2-methoxypyridin-4-yl)-1,3-benzothiazol]StructureFeatures a methoxypyridine; may exhibit distinct pharmacological properties.
2-[4-(5-fluoropyridin-2-yl)piperazin]StructureLacks the benzothiazole moiety; may differ in target specificity.

The uniqueness of 2-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-4-methoxy-1,3-benzothiazole lies in its specific combination of functional groups and structural elements that enhance its biological activity and therapeutic potential compared to these similar compounds.

XLogP3

3.1

Hydrogen Bond Acceptor Count

8

Exact Mass

345.10595949 g/mol

Monoisotopic Mass

345.10595949 g/mol

Heavy Atom Count

24

Dates

Last modified: 11-23-2023

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